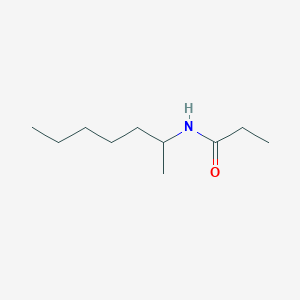![molecular formula C12H15FN2O4 B10907071 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine CAS No. 1011397-01-5](/img/structure/B10907071.png)
4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine is an organic compound with the molecular formula C({12})H({15})FN({2})O({4}) It is characterized by the presence of a morpholine ring attached to a 4-fluoro-2-nitrophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Etherification: The nitrated product is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-[2-(4-Amino-2-nitrophenoxy)ethyl]morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Nitrophenoxy)ethyl]morpholine: Lacks the fluoro group, which can affect its reactivity and biological activity.
4-[2-(4-Chloro-2-nitrophenoxy)ethyl]morpholine: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.
Uniqueness
The presence of the fluoro group in 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine makes it unique, as fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its stability, reactivity, and biological activity compared to its analogs.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
1011397-01-5 |
|---|---|
Molecular Formula |
C12H15FN2O4 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
4-[2-(4-fluoro-2-nitrophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C12H15FN2O4/c13-10-1-2-12(11(9-10)15(16)17)19-8-5-14-3-6-18-7-4-14/h1-2,9H,3-8H2 |
InChI Key |
UOPJRBMOLAMHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)
![methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B10907010.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10907013.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907026.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10907032.png)
methanone](/img/structure/B10907035.png)
![Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10907041.png)
methanone](/img/structure/B10907043.png)
![(4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10907051.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10907057.png)
